5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Benzyl Groups: Benzyl groups can be introduced through nucleophilic substitution reactions.
Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups.
Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Oxidation of the benzyl groups can lead to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can yield amine derivatives or reduced triazole rings.
Substitution: Substitution reactions can produce various benzyl-substituted derivatives.
Scientific Research Applications
5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the synthesis of polymers or as a building block for advanced materials.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding.
Receptor Binding: It may act as an agonist or antagonist by binding to specific receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, depending on its target.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Benzyl-Substituted Triazoles: Compounds with benzyl groups attached to the triazole ring.
Carboxamide Derivatives: Compounds with carboxamide groups but different core structures.
Uniqueness
5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-amino-N-benzyl-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-7-5-6-10-15(13)12-23-17(19)16(21-22-23)18(24)20-11-14-8-3-2-4-9-14/h2-10H,11-12,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFKVZDOOHLXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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